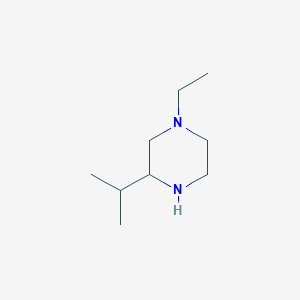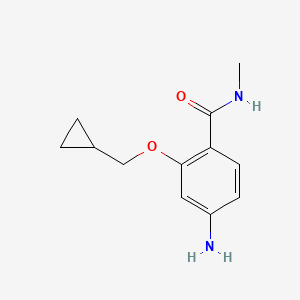
1,2,4-チアゾール-5-アミン二塩酸塩
説明
1,2,4-Thiadiazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C2H5Cl2N3S and its molecular weight is 174.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Thiadiazol-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Thiadiazol-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
1,2,4-チアゾール-5-アミン二塩酸塩: は、その潜在的な治療特性のために医薬品研究において注目されている化合物です。この化合物は、さまざまな薬物の合成における構成要素としての使用が検討されています。 例えば、チアゾールの誘導体は、ヒト糸状虫感染症の治療に使用できるマクロフィラリサイド活性について研究されています .
生化学
チアゾールの生化学的用途には、酵素阻害研究が含まれます。チアゾールは特定の酵素の阻害剤として作用することができ、これは酵素機構の理解と特定の生化学経路を標的とする薬物の設計に役立ちます。
これらの用途はそれぞれ、科学研究における1,2,4-チアゾール-5-アミン二塩酸塩の汎用性を示しています。この化合物の潜在的な用途は、理論科学と応用科学の両方における化合物としての重要性を反映して、複数の分野にわたっています。ここに提供される情報は、この化合物の既知の特性と文書化された研究用途に基づいています。 詳細な情報については、安全データシートと技術文書をご参照ください .
作用機序
Target of Action
The primary target of 1,2,4-Thiadiazol-5-amine dihydrochloride is the Signal transducer and activator of transcription 3 (STAT3) pathway . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound interacts with the STAT3 pathway, inhibiting its function
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in the regulation of immune response, cell growth, and survival . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
It is known that the compound has good metabolic stability
Result of Action
The inhibition of the STAT3 pathway by 1,2,4-Thiadiazol-5-amine dihydrochloride can lead to decreased cell growth and survival, particularly in cancer cells . This suggests potential anticancer activity.
Action Environment
The action, efficacy, and stability of 1,2,4-Thiadiazol-5-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures for stability Other factors such as pH, presence of other compounds, and specific cellular environments could also potentially influence the compound’s action
生化学分析
Biochemical Properties
1,2,4-Thiadiazol-5-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound can modulate cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux .
Molecular Mechanism
At the molecular level, 1,2,4-Thiadiazol-5-amine dihydrochloride exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Thiadiazol-5-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
1,2,4-Thiadiazol-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of 1,2,4-Thiadiazol-5-amine dihydrochloride within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues also influences its overall efficacy and toxicity .
Subcellular Localization
1,2,4-Thiadiazol-5-amine dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1,2,4-thiadiazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAFJPPVXFQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)



amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)





![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
